REACTION_CXSMILES
|
[C:1]([C:4]1[C:5]([O:16][CH3:17])=[CH:6][C:7]([O:14][CH3:15])=[C:8]([CH:13]=1)[C:9]([O:11][CH3:12])=[O:10])(=O)[CH3:2].C([SiH](CC)CC)C>FC(F)(F)C(O)=O>[CH3:15][O:14][C:7]1[CH:6]=[C:5]([O:16][CH3:17])[C:4]([CH2:1][CH3:2])=[CH:13][C:8]=1[C:9]([O:11][CH3:12])=[O:10]
|
Name
|
methyl 5-acetyl-2,4-dimethoxybenzoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C(=CC(=C(C(=O)OC)C1)OC)OC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0.83 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=3:1)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C(=O)OC)C=C(C(=C1)OC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |